(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride
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Overview
Description
(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the reaction of a suitable precursor with a nucleophile under acidic conditions to form the spirocyclic ring. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.
Substitution: The spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane: The free base form of the compound.
Other spirocyclic compounds: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride is unique due to its specific spirocyclic framework and the presence of both oxygen and nitrogen atoms within the ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-4-8(6-10-7)2-3-9-5-8;/h7,9H,2-6H2,1H3;1H/t7-,8-;/m1./s1 |
InChI Key |
CLLTYSQYSJOAAG-SCLLHFNJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2(CCNC2)CO1.Cl |
Canonical SMILES |
CC1CC2(CCNC2)CO1.Cl |
Origin of Product |
United States |
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